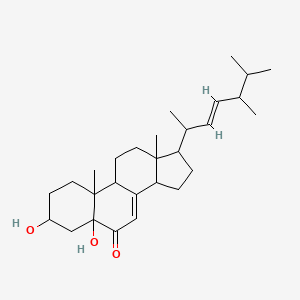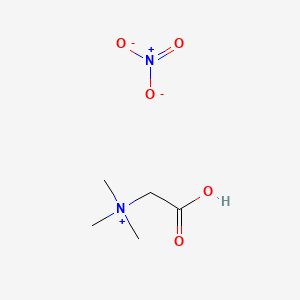
3,5-Dihydroxyergosta-7,22-dien-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 3,5-Dihydroxyergosta-7,22-dien-6-one is a complex organic molecule with a unique structure It belongs to the class of steroids and is characterized by its cyclopenta[a]phenanthrene skeleton
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dihydroxyergosta-7,22-dien-6-one involves multiple steps, starting from simpler organic molecules. The synthetic route typically includes:
Formation of the Cyclopenta[a]phenanthrene Skeleton: This step involves the cyclization of appropriate precursors under controlled conditions to form the core structure.
Introduction of Functional Groups: The addition of hydroxyl and methyl groups is achieved through specific reactions such as hydroxylation and methylation.
Formation of the Side Chain: The side chain, , is introduced through a series of reactions including alkylation and enolization.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as:
Catalytic Hydrogenation: To achieve the desired reduction of intermediates.
Chromatographic Purification: To isolate and purify the final product.
Automated Synthesis: Utilizing automated systems to ensure precision and efficiency in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Dihydroxyergosta-7,22-dien-6-one: undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents like chromic acid.
Reduction: Formation of alcohols or alkanes using reducing agents such as hydrogen gas and Raney nickel.
Substitution: Halogenation or sulfonation at specific positions using reagents like bromine or sulfuric acid.
Common Reagents and Conditions
Oxidizing Agents: Chromic acid, potassium permanganate.
Reducing Agents: Hydrogen gas, Raney nickel, lithium aluminum hydride.
Substitution Reagents: Bromine, sulfuric acid.
Major Products
Oxidation: Formation of phenanthrenequinone.
Reduction: Formation of 9,10-dihydrophenanthrene.
Substitution: Formation of 9-bromophenanthrene or phenanthrenesulfonic acids.
Wissenschaftliche Forschungsanwendungen
3,5-Dihydroxyergosta-7,22-dien-6-one: has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying steroid chemistry.
Biology: Investigated for its role in biological processes and potential as a biomarker.
Medicine: Explored for its therapeutic potential in treating various diseases, including hormonal disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism of action of 3,5-Dihydroxyergosta-7,22-dien-6-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: It binds to steroid receptors, influencing gene expression and cellular functions.
Pathways Involved: Modulates signaling pathways related to steroid hormones, impacting processes such as metabolism, immune response, and cell growth.
Vergleich Mit ähnlichen Verbindungen
3,5-Dihydroxyergosta-7,22-dien-6-one: can be compared with other similar compounds, such as:
Stigmastane: Shares a similar steroid backbone but differs in functional groups and side chains.
Cholestane: Another steroid with a different arrangement of methyl and hydroxyl groups.
Phenanthrene Derivatives: Compounds with variations in the phenanthrene skeleton and functional groups.
The uniqueness of This compound lies in its specific functional groups and side chain, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C28H44O3 |
|---|---|
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
17-[(E)-5,6-dimethylhept-3-en-2-yl]-3,5-dihydroxy-10,13-dimethyl-2,3,4,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one |
InChI |
InChI=1S/C28H44O3/c1-17(2)18(3)7-8-19(4)22-9-10-23-21-15-25(30)28(31)16-20(29)11-14-27(28,6)24(21)12-13-26(22,23)5/h7-8,15,17-20,22-24,29,31H,9-14,16H2,1-6H3/b8-7+ |
InChI-Schlüssel |
KAIVGEVOBNIWLR-BQYQJAHWSA-N |
SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
Isomerische SMILES |
CC(C)C(C)/C=C/C(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
Kanonische SMILES |
CC(C)C(C)C=CC(C)C1CCC2C1(CCC3C2=CC(=O)C4(C3(CCC(C4)O)C)O)C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![(2S)-1-[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B1630809.png)





![2-Amino-3-[(4-methoxybenzyl)thio]propanoic acid](/img/structure/B1630824.png)

